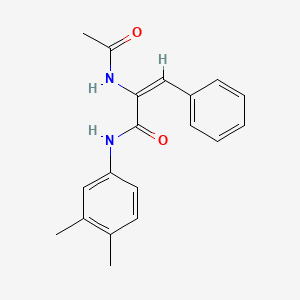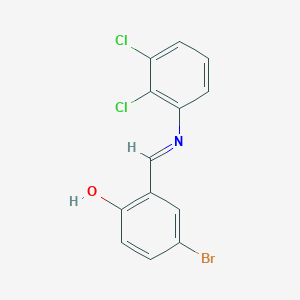![molecular formula C24H32Cl2N4O2 B11558564 1,1'-Decane-1,10-diylbis[3-(3-chlorophenyl)urea]](/img/structure/B11558564.png)
1,1'-Decane-1,10-diylbis[3-(3-chlorophenyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea is a synthetic organic compound characterized by the presence of chlorophenyl groups and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea typically involves the reaction of 3-chlorophenyl isocyanate with a suitable amine precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:
- Temperature: 50-100°C
- Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
- Catalyst: Tertiary amines or metal catalysts
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include:
- High-pressure reactors to enhance reaction rates
- Automated monitoring systems to control reaction parameters
- Purification steps such as recrystallization or chromatography to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea can undergo various chemical reactions, including:
Oxidation: The chlorophenyl groups can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved may include:
Enzyme Inhibition: Blocking the catalytic activity of enzymes involved in metabolic pathways.
Receptor Modulation: Altering the signaling pathways mediated by receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenylacetic acid
- Carbamic acid, 3-chlorophenyl-, methyl ester
- 3-Amino-3-(3-chlorophenyl)propionic acid
Uniqueness
3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea is unique due to its specific structure, which combines chlorophenyl groups with a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C24H32Cl2N4O2 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[10-[(3-chlorophenyl)carbamoylamino]decyl]urea |
InChI |
InChI=1S/C24H32Cl2N4O2/c25-19-11-9-13-21(17-19)29-23(31)27-15-7-5-3-1-2-4-6-8-16-28-24(32)30-22-14-10-12-20(26)18-22/h9-14,17-18H,1-8,15-16H2,(H2,27,29,31)(H2,28,30,32) |
InChI Key |
OATYBOOVTMKORX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCCCCCCCCNC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11558486.png)
![ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B11558495.png)
![1-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 2-methylbenzoate](/img/structure/B11558511.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11558522.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11558526.png)
![2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11558537.png)
![(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol](/img/structure/B11558540.png)
![(4Z)-5-methyl-2-(4-methylphenyl)-4-{[2-(2-methylphenyl)hydrazinyl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11558549.png)
![Ethyl 4-[(2-oxoindolin-3-ylidene)amino]benzoate](/img/structure/B11558557.png)
![(3E)-3-{2-[(3-amino-5-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-chlorophenyl)butanamide](/img/structure/B11558568.png)
![1-(4-Bromophenyl)-3-[2-(octyloxy)ethyl]urea](/img/structure/B11558571.png)

![2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11558581.png)
